The synthesis of CID 16219273 involves several key methods that can be categorized into various steps. The primary synthetic route includes:
Technical details regarding these methods can be found in patent documents, which provide insights into reaction conditions, yields, and purification techniques.
CID 16219273 has a complex molecular structure characterized by a triazolopyrimidine framework. The molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
The three-dimensional structure can be analyzed using computational chemistry tools, allowing for visualization of interactions with biological targets.
The mechanism of action for CID 16219273 primarily involves its role as an adenosine diphosphate receptor antagonist. By binding to the P2Y12 receptor on platelets, it inhibits platelet activation and aggregation, thereby reducing thrombus formation.
Data supporting this mechanism have been published in various clinical studies .
CID 16219273 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and influence how the drug is administered clinically .
CID 16219273 has significant applications in scientific research and clinical practice:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4